molecular formula C30H20Cl2O B14441349 6,6-Dichloro-1,3,4,5-tetraphenylbicyclo[3.1.0]hex-3-en-2-one CAS No. 76950-73-7

6,6-Dichloro-1,3,4,5-tetraphenylbicyclo[3.1.0]hex-3-en-2-one

Katalognummer: B14441349
CAS-Nummer: 76950-73-7
Molekulargewicht: 467.4 g/mol
InChI-Schlüssel: DPXQWPCRQKEPJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,6-Dichloro-1,3,4,5-tetraphenylbicyclo[3.1.0]hex-3-en-2-one is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dichloro-1,3,4,5-tetraphenylbicyclo[3.1.0]hex-3-en-2-one typically involves multi-step organic reactions. One common method includes the cyclization of tetraphenylcyclopentadienone with dichlorocarbene. This reaction is usually carried out under controlled conditions, often in the presence of a strong base such as sodium hydride, and at elevated temperatures to facilitate the formation of the bicyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products .

Analyse Chemischer Reaktionen

Types of Reactions

6,6-Dichloro-1,3,4,5-tetraphenylbicyclo[3.1.0]hex-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

6,6-Dichloro-1,3,4,5-tetraphenylbicyclo[3.1.0]hex-3-en-2-one has several applications in scientific research:

Wirkmechanismus

The mechanism by which 6,6-Dichloro-1,3,4,5-tetraphenylbicyclo[3.1.0]hex-3-en-2-one exerts its effects involves interactions with various molecular targets. These interactions can influence pathways related to chemical reactivity and stability. The compound’s bicyclic structure allows it to engage in unique binding interactions, which are the subject of ongoing research to fully elucidate .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tetraphenylcyclopentadienone: A precursor in the synthesis of 6,6-Dichloro-1,3,4,5-tetraphenylbicyclo[3.1.0]hex-3-en-2-one.

    Dichlorocarbene: Another related compound used in the synthesis process.

Uniqueness

This compound is unique due to its bicyclic structure and the presence of multiple phenyl groups, which confer distinct chemical properties and reactivity patterns compared to similar compounds .

Eigenschaften

CAS-Nummer

76950-73-7

Molekularformel

C30H20Cl2O

Molekulargewicht

467.4 g/mol

IUPAC-Name

6,6-dichloro-1,3,4,5-tetraphenylbicyclo[3.1.0]hex-3-en-2-one

InChI

InChI=1S/C30H20Cl2O/c31-30(32)28(23-17-9-3-10-18-23)26(22-15-7-2-8-16-22)25(21-13-5-1-6-14-21)27(33)29(28,30)24-19-11-4-12-20-24/h1-20H

InChI-Schlüssel

DPXQWPCRQKEPJH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C(C3(C(C2=O)(C3(Cl)Cl)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.